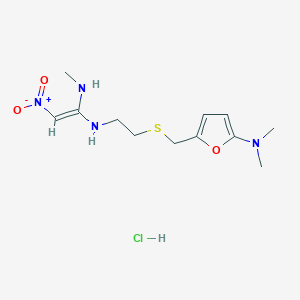

Rantidine HCL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H21ClN4O3S |

|---|---|

Molecular Weight |

336.84 g/mol |

IUPAC Name |

(E)-1-N'-[2-[[5-(dimethylamino)furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

InChI |

InChI=1S/C12H20N4O3S.ClH/c1-13-11(8-16(17)18)14-6-7-20-9-10-4-5-12(19-10)15(2)3;/h4-5,8,13-14H,6-7,9H2,1-3H3;1H/b11-8+; |

InChI Key |

MLZWEMSTVVGHFJ-YGCVIUNWSA-N |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)N(C)C.Cl |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Properties of Ranitidine Hydrochloride for Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical physicochemical properties of Ranitidine (B14927) Hydrochloride (HCl), a histamine (B1213489) H2-receptor antagonist. A thorough understanding of these characteristics is paramount for the successful development of stable, effective, and robust pharmaceutical formulations. This document outlines key parameters, their implications for formulation design, and detailed experimental protocols for their evaluation.

Core Physicochemical Properties

Ranitidine HCl is a white to pale yellow crystalline powder known for its therapeutic efficacy in treating conditions related to gastric acid.[1] However, its inherent properties, such as hygroscopicity and polymorphism, present significant challenges during formulation and manufacturing.[2][3]

A summary of its fundamental properties is presented below.

| Property | Value | References |

| Chemical Name | N-[2-[[[5-(dimethylamino)methyl]-2-furanyl]methyl]thio] ethyl]-N'-methyl-2-nitro-l,1-ethenediamine hydrochloride | [4][5] |

| Molecular Formula | C₁₃H₂₂N₄O₃S · HCl | [4] |

| Molecular Weight | 350.86 g/mol | [4][6][7] |

| pKa | 8.2 (dimethylamino group), 2.7 (side chain) | [5] |

| LogP (calculated) | 1.28 (for the neutral molecule) | [8] |

| BCS Classification | Class III (High Solubility, Low Permeability) | [6][8] |

| Melting Point | Form I: 134-140°C; Form II: 140-144°C | [9][10] |

Solubility Profile

Ranitidine HCl is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[6][8] Its high aqueous solubility simplifies the development of immediate-release solid oral dosage forms and liquid formulations.

| Solvent | Solubility | References |

| Water | Freely soluble (660 mg/mL) | [1][8] |

| Phosphate (B84403) Buffer (pH 7.2) | ~10 mg/mL | [4] |

| Methanol | Soluble | [6] |

| Ethanol | Slightly soluble / Sparingly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][11] |

| Acetic Acid | Soluble | [6] |

| Chloroform | Insoluble / Practically insoluble | [1][6] |

Solid-State Characterization

The solid-state properties of Ranitidine HCl are critical to its stability, processability, and bioavailability.

3.1 Polymorphism Ranitidine HCl is known to exist in at least two polymorphic forms, designated as Form I and Form II.[12][13]

-

Form I: The metastable form with a melting point of 134-140°C.[9][10]

-

Form II: The thermodynamically more stable form, with a higher melting point of 140-144°C.[9][10][13]

The two forms are monotropically related, with Form I having a tendency to convert to the more stable Form II.[13] This transformation can be induced by mechanical stress, such as grinding or milling, and may proceed through an amorphous intermediate.[9][12] The difference in crystal packing between the polymorphs significantly impacts their mechanical properties; Form II exhibits greater plastic deformation, making it more compressible, whereas Form I has poor compressibility but may show greater tablet bonding strength.[14]

3.2 Hygroscopicity Hygroscopicity is a major challenge in the formulation of Ranitidine HCl.[2][3] The drug readily absorbs atmospheric moisture, which can lead to physical changes (deliquescence) and chemical degradation.[2][15]

-

Effect of Humidity: Moisture absorption is highly dependent on the relative humidity (RH). At 75% RH, moisture uptake is significantly higher than at 22% RH.[15]

-

Formulation Strategies: To mitigate hygroscopicity, formulators often employ strategies such as:

-

Film Coating: A protective barrier to limit moisture ingress.[3]

-

Moisture-Scavenging Excipients: Incorporating materials like partially pregelatinized starch (e.g., Starch 1500) can preferentially absorb available water, thereby protecting the active ingredient.[16]

-

Complexation: Forming complexes with ion-exchange resins has been shown to reduce moisture uptake.[17]

-

Stability Profile

Ranitidine HCl is susceptible to degradation from multiple factors, necessitating careful control during manufacturing and storage.

-

pH and Hydrolysis: The drug degrades significantly in both acidic and basic conditions.[18] Aqueous solutions are reported to be most stable in the pH range of 6.5 to 7.5.[19]

-

Oxidative Degradation: Ranitidine HCl is vulnerable to oxidative stress.[18]

-

Photostability: The molecule is sensitive to light, particularly UVB radiation, which can induce photodegradation.[19][20] Protection from light is crucial.

-

Moisture and Impurities: The presence of moisture acts synergistically with impurities to dramatically accelerate the degradation rate of crystalline Ranitidine HCl.[1][21] Impurities can promote a phase transition to a more mobile solution phase on the crystal surface, enhancing reactivity.[21]

Formulation Considerations & Excipient Compatibility

The physicochemical properties of Ranitidine HCl dictate specific formulation and processing requirements. Due to its hygroscopicity and light sensitivity, wet granulation can be challenging, and protective measures like film coating are often necessary.[3]

Excipient selection is critical, as incompatibilities can compromise stability.

-

Potentially Incompatible Excipients: Studies under accelerated conditions have suggested potential incompatibilities with excipients such as butylated hydroxytoluene (BHT), polyethylene (B3416737) glycol (PEG) 6000, povidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), microcrystalline cellulose, and magnesium stearate.[22][23]

-

Beneficial Excipients: Some excipients can enhance stability. Starch 1500 acts as a moisture scavenger.[16] Excipients like lactose (B1674315) and aerosil-200 have been shown to absorb less moisture in blends compared to others.[15]

Key Experimental Protocols

This section provides methodologies for assessing the critical physicochemical attributes of Ranitidine HCl.

6.1 Protocol: Polymorph Identification by XRPD and DSC

-

Objective: To identify and differentiate between Form I and Form II of Ranitidine HCl.

-

X-Ray Powder Diffraction (XRPD):

-

Gently place the powder sample onto the sample holder, ensuring a flat, even surface. Avoid excessive pressure to prevent polymorphic transformation.

-

Collect the diffraction pattern over a 2θ range of 5° to 40°.

-

Compare the resulting diffractogram with reference patterns. Form II is characterized by two high-intensity peaks at approximately 20.2° and 23.5° (2θ), where Form I shows no peaks.[12]

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow to observe endothermic events corresponding to melting.

-

A sharp endotherm around 134-140°C indicates Form I, while a melt at 140-144°C indicates Form II.[9][10]

-

6.2 Protocol: Stability-Indicating HPLC Method

-

Objective: To quantify Ranitidine HCl and separate it from its degradation products.[18]

-

Chromatographic Conditions (example):

-

Forced Degradation Procedure:

-

Prepare solutions of Ranitidine HCl in various stress media.

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[18]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[18]

-

Oxidation: 1.0% H₂O₂ at 60°C for 30 minutes.[18]

-

Photodegradation: Expose the drug solution to UV light.

-

Thermal Degradation: Heat the solid drug or solution.

-

Analyze all stressed samples using the HPLC method to confirm that degradation peaks are resolved from the main Ranitidine peak.

-

6.3 Protocol: Hygroscopicity Assessment

-

Objective: To determine the moisture uptake of Ranitidine HCl under controlled humidity.[3]

-

Methodology (Weight Gain):

-

Accurately weigh a sample of Ranitidine HCl (e.g., 100 mg) into a tared container.

-

Place the sample in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[3]

-

Record the weight of the sample at predetermined time intervals.

-

Continue the study until the sample weight becomes constant (reaches equilibrium).

-

Calculate the percent moisture gain relative to the initial weight.

-

6.4 Protocol: Excipient Compatibility Screening

-

Objective: To screen for potential physical or chemical interactions between Ranitidine HCl and selected excipients.[22][23]

-

Methodology (DSC & FTIR):

-

Prepare 1:1 (w/w) binary mixtures of Ranitidine HCl with each test excipient.

-

Store the mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 3 months).[22]

-

Analyze the stored mixtures, along with pure drug and pure excipient controls, using DSC and FTIR.

-

DSC Analysis: Look for changes in the melting endotherm of the drug, such as shifting, broadening, or disappearance, which may indicate an interaction.[22]

-

FTIR Analysis: Compare the spectra of the mixtures to the spectra of the individual components. The appearance of new peaks or the disappearance of characteristic drug peaks suggests a chemical interaction.[22]

-

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. omicsonline.org [omicsonline.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Ranitidine | 66357-35-5 [chemicalbook.com]

- 6. Ranitidine Hydrochloride CAS#: 66357-59-3 [m.chemicalbook.com]

- 7. Ranitidine hydrochloride, Selective H2 antagonist (CAS 66357-59-3) | Abcam [abcam.com]

- 8. fip.org [fip.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 13. researchgate.net [researchgate.net]

- 14. Relationship between crystal structure and mechanical properties of ranitidine hydrochloride polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. colorcon.com [colorcon.com]

- 17. Formulation design of ranitidine hydrochloride to reduce its moisture absorption characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. jfda-online.com [jfda-online.com]

- 21. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Crystalline Structure and Polymorphism of Ranitidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine (B14927) hydrochloride, a histamine (B1213489) H2-receptor antagonist, is a widely used pharmaceutical compound for the treatment of peptic ulcers and related gastrointestinal disorders. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. Ranitidine hydrochloride is known to exist in two polymorphic forms, designated as Form 1 and Form 2, each exhibiting distinct physicochemical properties. This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of ranitidine hydrochloride, detailing the characteristics of each form, the analytical techniques for their identification and quantification, and the factors influencing their interconversion.

Introduction to Polymorphism in Pharmaceuticals

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound have the same chemical composition but differ in the arrangement of molecules in the crystal lattice. These differences in crystal packing can lead to variations in physical properties such as melting point, solubility, dissolution rate, stability, and mechanical properties.[1][2] Consequently, polymorphism is a critical consideration in drug development, as the selection of a specific polymorphic form can significantly impact the safety, efficacy, and quality of the final drug product.

Polymorphic Forms of Ranitidine Hydrochloride

Ranitidine hydrochloride primarily exists in two well-characterized polymorphic forms, Form 1 and Form 2.[3][4] A third form, a non-stoichiometric hydrate, has also been reported.

Form 1

Form 1 is one of the crystalline forms of ranitidine hydrochloride.[5] Detailed crystallographic studies have revealed its molecular conformation and packing. In Form 1, the nitro and methylamino groups are trans across the side chain C=C double bond, while the ethylamino and nitro groups are cis.[6] The crystal structure of Form 1 is characterized by a network of intermolecular interactions, including hydrogen bonds, which contribute to its overall stability.[6]

Form 2

Form 2 is another crystalline form of ranitidine hydrochloride and is reported to be the preferred form for pharmaceutical formulations due to its lower hygroscopicity compared to Form 1.[5][7] The crystal structure of Form 2 has also been elucidated, revealing a different molecular arrangement compared to Form 1.[8] This distinct packing arrangement leads to differences in its physicochemical properties.

Physicochemical Properties and Stability

The two primary polymorphic forms of ranitidine hydrochloride exhibit different melting points, which is a key characteristic used for their initial identification.[3]

| Property | Form 1 | Form 2 | Reference(s) |

| Melting Point | 134-140 °C | 140-144 °C | [3] |

Studies on the stability of the two forms have shown that their interconversion can be influenced by various factors, including temperature, humidity, and mechanical stress such as grinding. For instance, storage at high humidity can lead to a preferential loss of Form II.[3] Conversely, milling of Form 1 at elevated temperatures can induce its transformation into Form 2.[9]

Analytical Techniques for Characterization

A combination of analytical techniques is essential for the comprehensive characterization of the polymorphic forms of ranitidine hydrochloride.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms based on their unique diffraction patterns. Each polymorph produces a characteristic set of peaks at specific 2θ angles.

| Characteristic Peaks (2θ) | Form 1 | Form 2 | Reference(s) |

| 17.0°, 21.8°, 24.9° | 20.2°, 23.5° | [1] |

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in determining the melting points and enthalpies of fusion of the different polymorphs.[3][10] Thermogravimetric Analysis (TGA) provides information about the thermal stability and solvent/water content of the crystalline forms.[11]

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable tools for differentiating polymorphs based on their distinct vibrational spectra, which arise from differences in molecular conformation and intermolecular interactions in the crystal lattice.[1]

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| FTIR | Differences in the vibrational bands, particularly in the fingerprint region. For example, a peak at 1046 cm⁻¹ is characteristic of Form II. | [1] |

| Raman Spectroscopy | Unique peaks for each form. Form II exhibits peaks at 1305.7 cm⁻¹ and 1185 cm⁻¹, while Form I has characteristic peaks at 1208 cm⁻¹ and in the 1120–1140 cm⁻¹ region. | [1] |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) is a highly sensitive technique for probing the local molecular environment within a crystal lattice. It can provide detailed information on the number of non-equivalent molecules in the asymmetric unit and the nature of intermolecular interactions.[12][13] 13C and 35Cl ssNMR have been successfully used to differentiate between the polymorphic forms of ranitidine hydrochloride.[12][14]

Experimental Protocols

X-Ray Powder Diffraction (XRPD)

-

Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation : A small amount of the sample powder is gently packed into a sample holder.

-

Data Collection : The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis : The resulting diffractogram is analyzed for the presence of characteristic peaks corresponding to Form 1 and Form 2.[1]

Differential Scanning Calorimetry (DSC)

-

Instrumentation : A calibrated differential scanning calorimeter.

-

Sample Preparation : Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program : The sample is heated from ambient temperature to 160 °C at a constant heating rate of 10 °C/min under a nitrogen purge.

-

Data Analysis : The thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic or exothermic events, such as melting.[3]

Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrumentation : A Fourier transform infrared spectrometer.

-

Sample Preparation : The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disc.

-

Data Collection : The spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands.[1]

Raman Spectroscopy

-

Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Sample Preparation : A small amount of the powder sample is placed on a microscope slide.

-

Data Collection : Spectra are collected over a Raman shift range of 200 to 1800 cm⁻¹ with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio.

-

Data Analysis : The Raman spectrum is analyzed for characteristic peaks that differentiate between Form 1 and Form 2.[15]

Polymorphic Interconversion and Control

The conversion of one polymorphic form to another can be triggered by various factors during manufacturing and storage. Understanding these transformations is crucial for ensuring the consistency and quality of the drug product.

Caption: Interconversion pathways of Ranitidine HCl polymorphs.

The conversion of Form 1 to Form 2 can be induced by mechanical stress, such as milling, particularly at elevated temperatures.[9] Conversely, storing mixtures of Form 1 and Form 2 at high humidity can lead to a preferential degradation of Form 2.[3] Both crystalline forms can be converted to an amorphous phase through cryo-milling, which upon storage can recrystallize back to their original forms.[16]

Experimental Workflow for Polymorphic Characterization

A systematic approach is necessary for the comprehensive characterization of ranitidine hydrochloride polymorphs.

Caption: Workflow for Ranitidine HCl polymorph characterization.

Conclusion

The existence of polymorphism in ranitidine hydrochloride necessitates a thorough solid-state characterization to ensure the development of a stable and effective drug product. This guide has outlined the key differences between Form 1 and Form 2, the analytical techniques for their characterization, and the factors influencing their stability and interconversion. A comprehensive understanding of these aspects is paramount for researchers, scientists, and drug development professionals involved in the formulation and manufacturing of ranitidine hydrochloride-containing pharmaceuticals.

References

- 1. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 2. Relationship between crystal structure and mechanical properties of ranitidine hydrochloride polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. US5407687A - Ranitidine solid dosage form - Google Patents [patents.google.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. US4672133A - Process for forming Form 2 ranitidine hydrochloride - Google Patents [patents.google.com]

- 8. Rapid Structure Determination of Ranitidine Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. omicsonline.org [omicsonline.org]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Advanced Solid-State NMR Analysis of Two Crystal Forms of Ranitidine Hydrochloride: Detection of 1H-14N Intra-/Intermolecular Correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-State NMR of Pharmaceuticals [chem.fsu.edu]

- 15. Quantitative analysis of polymorphic mixtures of ranitidine hydrochloride by Raman spectroscopy and principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation and physical stability of the amorphous phase of ranitidine hydrochloride polymorphs prepared by cryo-milling - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification and characterization of Ranitidine HCL degradation products

An In-Depth Technical Guide to the Identification and Characterization of Ranitidine (B14927) HCl Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine (B1213489) H2-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. However, the discovery of the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products has led to widespread recalls and a significant focus on understanding its degradation pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the degradation products of ranitidine hydrochloride (HCl), with a primary focus on NDMA. It details the various degradation pathways, provides in-depth experimental protocols for their identification and characterization, and presents quantitative data from various studies.

Ranitidine is susceptible to degradation under several conditions, including exposure to heat, humidity, light, and certain pH levels.[5][6] The degradation process can be complex, leading to a variety of products. Understanding these degradation pathways and having robust analytical methods to detect and quantify the resulting products are crucial for ensuring the safety and quality of pharmaceutical products.

Degradation Pathways of Ranitidine HCl

The degradation of ranitidine can proceed through several pathways, including hydrolysis, oxidation, and photodegradation, with the most significant concern being the formation of NDMA.

Formation of N-Nitrosodimethylamine (NDMA)

The presence of NDMA in ranitidine products is primarily due to the inherent instability of the ranitidine molecule itself.[6] The ranitidine molecule contains both a dimethylamino group and a nitro group, which can react intermolecularly to form NDMA.[7][8] Factors such as heat and humidity have been shown to accelerate this degradation process.[6]

Several impurities present in ranitidine hydrochloride drug substances can also contribute to the formation of NDMA.[9] Forced thermal degradation studies have shown that impurities such as Impurity A, C, D, E, H, and I can produce NDMA at varying rates.[9]

Caption: Formation of NDMA from Ranitidine HCl and its impurities.

Hydrolytic Degradation

Ranitidine HCl undergoes hydrolysis under both acidic and alkaline conditions.[10] Studies have shown that two different hydrolytic pathways are operative under strongly acidic and strongly alkaline conditions, while at intermediate pH values, both pathways can occur.[10] At very low pH, ranitidine is more resistant to hydrolysis.[10] A major degradation product formed under basic conditions has been identified with a mass-to-charge ratio (m/z) of 302.[11][12]

Oxidative Degradation

Oxidative degradation of ranitidine can occur in the presence of oxidizing agents. Studies have shown significant degradation of ranitidine when exposed to hydrogen peroxide.[7][13] One of the known oxidative degradation products is Ranitidine S-oxide.[14]

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of ranitidine.[5] Photodegradation of solid-state ranitidine has been shown to produce a number of volatile products, including acetaldoxime, thiazole, dimethylformamide (DMF), and 5-methylfurfural.[15][16]

Caption: Overview of Ranitidine HCl degradation pathways.

Experimental Protocols

Accurate identification and quantification of ranitidine degradation products require robust and validated analytical methods. The following sections detail the methodologies for forced degradation studies and the subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Protocol for Forced Degradation: [11][12][13]

-

Sample Preparation: Prepare a stock solution of ranitidine HCl drug substance or a solution from the drug product (e.g., crushed tablets) at a concentration of 1 mg/mL in an appropriate solvent (e.g., water or methanol).

-

Acid Hydrolysis: To the ranitidine solution, add an equal volume of 0.1 N to 0.5 M hydrochloric acid. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes to 24 hours). Neutralize the solution with an equivalent amount of base before analysis.

-

Base Hydrolysis: To the ranitidine solution, add an equal volume of 0.1 N to 0.5 M sodium hydroxide. Store at room temperature for a specified period (e.g., 30 minutes to 24 hours). Neutralize the solution with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the ranitidine solution with 1-30% hydrogen peroxide at room temperature or 60°C for a specified duration (e.g., 30 minutes to 4 hours).

-

Thermal Degradation: Store the solid drug substance or drug product at an elevated temperature (e.g., 55°C to 110°C) for a defined period. For solutions, heat at a specified temperature.

-

Photodegradation: Expose the ranitidine solution or solid drug substance to UV light (e.g., 254 nm) or sunlight for a specified duration (e.g., 48 hours).

Caption: Experimental workflow for forced degradation studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for General Degradation Products

This method is suitable for the separation and quantification of ranitidine and its major degradation products.[13][17]

-

Chromatographic System: HPLC with UV detection.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a 70:30 (v/v) mixture of 0.2 M ammonium acetate (B1210297) solution (pH adjusted to 6 with glacial acetic acid) and acetonitrile.[17]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C - 40°C.

-

Injection Volume: 20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for NDMA Quantification

LC-MS methods are highly sensitive and specific, making them ideal for the trace-level quantification of NDMA. Both triple quadrupole (MS/MS) and high-resolution mass spectrometry (HRMS) are commonly used.[1][2][3][4]

-

Sample Preparation: [1][18][19][20]

-

Weigh an appropriate amount of drug substance (e.g., 120 mg) or powdered tablets (to achieve a target concentration of 30 mg/mL).

-

Add a suitable solvent (e.g., water or methanol).

-

Vortex and sonicate or shake mechanically for an extended period (e.g., 40 minutes) to ensure complete extraction.

-

Centrifuge the sample (e.g., at 4500 rpm for 15 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

LC-HRMS Method (FDA Recommended): [2]

-

LC System: UHPLC system.

-

Column: C18 column suitable for polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.

-

Gradient Elution: A suitable gradient to separate NDMA from the ranitidine peak.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

MS System: Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan or targeted SIM with a high resolution.

-

Monitored m/z for NDMA: 75.0553.

-

-

-

LC System: UHPLC or HPLC system.

-

Column: C18 or other suitable reversed-phase column.

-

Mobile Phase: Similar to the LC-HRMS method.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for NDMA: Typically, the transition from the parent ion to a specific product ion is monitored for quantification and confirmation.

-

Quantitative Data Summary

The following tables summarize the quantitative data on the formation of ranitidine degradation products under various stress conditions.

Table 1: NDMA Levels in Ranitidine Under Different Storage Conditions

| Drug Form | Storage Temperature (°C) | Storage Duration | NDMA Concentration (ppm) | Reference |

| Tablets | 40 | Time-dependent increase | > 0.32 | [7] |

| Reagent Powder | 60 | 1 week | Significantly increased with moisture and oxygen | [16][21] |

| Solid State | 110 | 1 hour | 0.09 µM from ranitidine hydrochloride | [9] |

Table 2: Formation of NDMA from Ranitidine Impurities (Forced Degradation at 110°C for 1 hour)

| Impurity | State | NDMA Formed (µM) | Reference |

| Impurity A | Amorphous | 13.6 | [9] |

| Impurity C | Amorphous | 9.1 | [9] |

| Impurity D | Crystalline | <0.01 | [9] |

| Impurity E | Amorphous | >14.6 | [9] |

| Impurity H | Crystalline | 0.2 | [9] |

| Impurity I | Oily Liquid | 6.2 | [9] |

Table 3: Percentage of Other Degradation Products Formed

| Degradation Condition | Degradation Product | Percentage Formed (%) | Reference |

| Not specified | Alcohol | 9 | [7] |

| Not specified | Oxime | 32 | [7] |

| Not specified | Amine | 28 | [7] |

| Acidic (0.1 N HCl, 60°C, 30 min) | Unspecified | Significant Degradation | [13] |

| Basic (0.1 N NaOH, 60°C, 30 min) | Unspecified | Significant Degradation | [13] |

| Oxidative (1.0% H2O2, 60°C, 30 min) | Unspecified | Significant Degradation | [13] |

Conclusion

The degradation of ranitidine HCl is a multifaceted process influenced by various environmental factors. The formation of NDMA is a critical concern, arising from both the degradation of the parent molecule and its impurities. This guide has outlined the primary degradation pathways and provided detailed experimental protocols for the identification and quantification of the resulting products, with a strong emphasis on NDMA. The presented quantitative data highlights the conditions that accelerate degradation. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of ranitidine-containing products. The use of sensitive and specific analytical methods, such as LC-MS, is indispensable for the accurate monitoring of these degradation products.

References

- 1. agilent.com [agilent.com]

- 2. fda.gov [fda.gov]

- 3. lcms.cz [lcms.cz]

- 4. waters.com [waters.com]

- 5. jfda-online.com [jfda-online.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharxmonconsulting.com [pharxmonconsulting.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Isolation and identification of the hydrolytic degradation products of ranitidine hydrochloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. waters.com [waters.com]

- 12. waters.com [waters.com]

- 13. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Stability of ranitidine tablets subjected to stress and environmental conditions, by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. edqm.eu [edqm.eu]

- 20. pharmtech.com [pharmtech.com]

- 21. researchgate.net [researchgate.net]

Ranitidine HCl: A Technical Guide to Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine (B14927), a potent histamine (B1213489) H2 receptor antagonist, has been a cornerstone in the management of acid-peptic disorders for decades. Its therapeutic efficacy is intrinsically linked to its molecular interaction with the histamine H2 receptor on gastric parietal cells. This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of Ranitidine HCl, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Core Mechanism of Action

Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor.[1] By binding to this receptor on gastric parietal cells, it effectively blocks the binding of histamine, a key secretagogue of gastric acid. This action disrupts the downstream signaling cascade that leads to the activation of the H-K-ATPase proton pump, ultimately reducing the secretion of gastric acid into the stomach lumen.

Histamine H2 Receptor Binding Affinity of Ranitidine HCl

The binding affinity of a ligand for its receptor is a critical determinant of its potency. While direct equilibrium dissociation constant (Kd) and inhibition constant (Ki) values for Ranitidine HCl from radioligand binding assays are not consistently reported in publicly available literature, its potency has been well-characterized through functional assays. The following tables summarize the available quantitative data.

Table 1: Functional Antagonism of Ranitidine at the Histamine H2 Receptor

| Parameter | Value | Species/Tissue | Assay Type |

| pA2 | 7.2 | Guinea-pig isolated atrium | Functional Assay (Histamine-induced increases) |

| pA2 | 6.95 | Rat isolated uterine horn | Functional Assay (Histamine-induced relaxations) |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: Inhibitory Concentration of Ranitidine

| Parameter | Value | Effect |

| IC50 | 3.3 μM | Inhibition of gastric secretion |

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Binding Affinity of a Ranitidine Analogue

| Compound | Parameter | Value | Species/Tissue |

| Ranitidine Analogue (HB5) | KB | 31.6 μM | Guinea pig isolated atria |

The KB is the equilibrium dissociation constant for a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium.

Histamine H2 Receptor Binding Kinetics of Ranitidine HCl

Off-Target Binding Profile of Ranitidine HCl

The selectivity of a drug for its intended target is crucial for its safety profile. Ranitidine is known for its high selectivity for the histamine H2 receptor.

Cytochrome P450 (CYP) Enzymes: Compared to the first-generation H2 receptor antagonist cimetidine (B194882), ranitidine is a significantly weaker inhibitor of the cytochrome P450 enzyme system.[2] While cimetidine can lead to numerous drug-drug interactions by inhibiting the metabolism of other drugs, ranitidine's potential for such interactions is considered to be much lower and often not clinically significant.[2][3]

Other Receptors:

-

Dopamine (B1211576) Receptors: Ranitidine does not act as a dopamine receptor blocker or agonist.

-

Androgen Receptors: It is reported to be devoid of antiandrogenic effects, a side effect associated with cimetidine.

-

Adrenergic Receptors: One study has suggested that at high concentrations, ranitidine may inhibit adrenergic transmission via a prejunctional mechanism.[4]

-

Muscarinic Receptors: No significant binding to or antagonism of muscarinic receptors has been reported.

A comprehensive off-target binding profile would typically be determined by screening the compound against a panel of various receptors, ion channels, and enzymes.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of receptor binding affinity and kinetics. Below are protocols for key experiments used in the characterization of histamine H2 receptor antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like ranitidine for the histamine H2 receptor.

1. Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig gastric mucosa or a recombinant cell line).

-

Radioligand: [3H]-Tiotidine (a potent H2 receptor antagonist).

-

Test Compound: Ranitidine HCl.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H2 receptor antagonist (e.g., Tiotidine or Ranitidine itself).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

3. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Membranes.

-

Non-specific Binding: Radioligand + Membranes + High concentration of non-labeled antagonist.

-

Competitive Binding: Radioligand + Membranes + Serial dilutions of the test compound (Ranitidine HCl).

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kon and koff)

SPR is a label-free technique that can measure real-time biomolecular interactions.

1. Materials:

-

SPR Instrument and Sensor Chip: (e.g., a CM5 sensor chip).

-

Receptor: Purified histamine H2 receptor.

-

Analyte: Ranitidine HCl.

-

Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer for the receptor.

-

Running Buffer: e.g., HBS-EP buffer.

-

Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized receptor (e.g., a low pH buffer).

2. Experimental Procedure:

-

Immobilization: Covalently immobilize the purified H2 receptor onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis:

-

Inject a series of concentrations of Ranitidine HCl (analyte) over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation of the analyte from the receptor.

-

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.

3. Data Analysis:

-

The resulting sensorgrams are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model).

-

This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants: Kd = koff / kon .

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

Ranitidine, as an antagonist, blocks the initiation of this pathway by histamine.

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a compound like ranitidine.

Caption: Radioligand Binding Assay Workflow.

Conclusion

References

- 1. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro and in vivo inhibition of cytochrome P450 CYP1A2, CYP2D6, and CYP3A by H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ranitidine inhibits adrenergic transmission in the rat isolated anococcygeus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ranitidine Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ranitidine Hydrochloride (Ranitidine HCl), a widely used histamine (B1213489) H₂-receptor antagonist. The guide focuses on three core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It offers a detailed examination of the spectral characteristics of Ranitidine HCl, including its polymorphic forms, and provides standardized experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Ranitidine HCl, providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the liquid-state ¹H and ¹³C NMR spectral data for Ranitidine HCl, with assignments based on previously reported findings.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Ranitidine HCl

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly available in a complete tabular format in the search results. |

Table 2: ¹³C Liquid-State NMR Spectroscopic Data for Ranitidine HCl

| Chemical Shift (δ) ppm | Assignment |

| 25.2 | CH₂ (6') |

| 28.5 | CH₂ (7') |

| 31.8 | CH₃ (4) |

| 36.7 | CH₃ (11' or 12') |

| 39.8 | CH₂ (8') |

| 44.1 | CH₃ (11' or 12') |

| Additional assignments require access to the supplementary data of the cited research. |

Ranitidine HCl is known to exist in two polymorphic forms, Form I and Form II. Solid-state NMR (ssNMR) is instrumental in distinguishing between these forms.

Table 3: ¹³C Solid-State NMR (ssNMR) Chemical Shift Assignments for Ranitidine HCl Polymorphs[1][2]

| Form I (δ ppm) | Form II (δ ppm) | Assignment |

| 25.2 | 23.6, 24.6, 25.9, 31.8 | CH₂ (6' and 7') |

| 28.5 | ||

| 31.8 | 29.4, 30.5 | CH₃ (4) |

| 36.7 | 40.2 | CH₃ (11' or 12') |

| 39.8 | 36.9, 38.4 | CH₂ (8') |

| 44.1 | 42.1, 42.4 | CH₃ (11' or 12') |

| 50.8 | 50.0, 50.6 | CH₂ (9') |

| 108.5 | 109.1, 109.4 | CH (3') |

| 113.1 | 114.1 | CH (4') |

| 142.1 | 142.3, 142.9 | C (5') |

| 150.7 | 150.3, 151.1 | C (2') |

| 156.9 | 157.0, 158.0 | C (1) |

| 159.2 | 159.2, 160.0 | CH (2) |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of Ranitidine HCl for structural confirmation.

Materials:

-

Ranitidine HCl standard

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Ranitidine HCl.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

NMR Experimental Workflow for Ranitidine HCl Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in the Ranitidine HCl molecule and for differentiating between its polymorphic forms.

FTIR Spectral Data

The FTIR spectrum of Ranitidine HCl exhibits characteristic absorption bands corresponding to its various functional groups.

Table 4: Key FTIR Absorption Bands and Assignments for Ranitidine HCl[3][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3211 | N-H stretching |

| ~2590 | C-H stretching |

| ~1620 | C=C stretching (characteristic of Form II) |

| ~1551 | C=C stretching (characteristic of Form I) |

| ~1347 | C-N, C-C stretching |

| ~1046 | Characteristic peak for Form II |

The presence of specific peaks, such as the one at 1046 cm⁻¹, can be used to identify Form II of Ranitidine HCl. Conversely, a peak around 1551 cm⁻¹ is characteristic of Form I.[4]

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an FTIR spectrum of solid Ranitidine HCl for functional group identification and polymorphic form analysis.

Materials:

-

Ranitidine HCl sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate)

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture.

-

Weigh approximately 1-2 mg of Ranitidine HCl and 150-200 mg of dry KBr.

-

Grind the Ranitidine HCl and KBr together in an agate mortar to a fine, homogenous powder.

-

Place the powder mixture into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Compare the peak positions with known literature values to assign the vibrational modes.

-

FTIR Experimental Workflow for Ranitidine HCl Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of Ranitidine HCl in various formulations. The technique relies on the absorption of ultraviolet radiation by the chromophores within the molecule.

UV-Vis Spectral Data

Ranitidine HCl exhibits a characteristic absorption maximum (λmax) in the UV region, which can be used for its quantification.

Table 5: UV-Vis Absorption Maxima for Ranitidine HCl[6][7]

| Solvent | λmax (nm) |

| Distilled Water | ~313.5 |

| 0.1N Methanolic HCl / NaH₂PO₄ buffer (pH 6.7) | ~313 |

| 0.1N HCl | ~322 |

Experimental Protocol: Quantitative UV-Vis Analysis

Objective: To determine the concentration of Ranitidine HCl in a sample using UV-Vis spectrophotometry.

Materials:

-

Ranitidine HCl standard

-

Solvent (e.g., distilled water, 0.1N HCl)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Ranitidine HCl of a known concentration (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a specific volume of the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution.

-

-

Determination of λmax:

-

Scan one of the standard solutions (e.g., 10 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank.

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

-

-

Sample Analysis:

-

Prepare the sample solution, ensuring the expected concentration falls within the range of the calibration curve. This may involve dissolution and dilution of a solid dosage form.

-

Measure the absorbance of the sample solution at λmax.

-

Use the calibration curve equation to calculate the concentration of Ranitidine HCl in the sample solution.

-

UV-Vis Quantitative Analysis Workflow for Ranitidine HCl.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]

- 5. jfda-online.com [jfda-online.com]

- 6. hakon-art.com [hakon-art.com]

- 7. sphinxsai.com [sphinxsai.com]

Unraveling the Thermal Behavior of Ranitidine HCl Polymorphs: A Thermogravimetric Analysis Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of the two primary polymorphic forms of Ranitidine (B14927) Hydrochloride (HCl), Form I and Form 2. Understanding the thermal stability and decomposition characteristics of these polymorphs is crucial for drug development, formulation, and ensuring the stability and quality of the final pharmaceutical product.

Introduction to Ranitidine HCl Polymorphism

Ranitidine HCl, a histamine (B1213489) H2-receptor antagonist, is known to exist in at least two polymorphic forms, designated as Form I and Form II.[1][2] These polymorphs, while chemically identical, exhibit different crystalline structures. This structural variance can influence their physicochemical properties, including melting point, solubility, and stability. Differential Scanning Calorimetry (DSC) has shown that Form I has a melting point in the range of 134-140°C, while Form II melts at a slightly higher temperature range of 140-144°C.[1] Thermogravimetric analysis provides complementary information by detailing the thermal stability and decomposition pathways of each form.

Thermogravimetric Analysis Data

While extensive research has been conducted on the characterization of Ranitidine HCl polymorphs using various analytical techniques, specific quantitative data from thermogravimetric analysis is not widely available in the public domain. The following tables are presented as a template for summarizing such data once obtained through experimental analysis. The values presented are illustrative and should be replaced with actual experimental findings.

Table 1: Thermogravimetric Analysis Data for Ranitidine HCl Polymorph Form I

| Parameter | Temperature (°C) | Weight Loss (%) |

| Onset of Decomposition | [Data not available] | - |

| Step 1 Decomposition | [Data not available] | [Data not available] |

| Step 2 Decomposition | [Data not available] | [Data not available] |

| Final Residue at 800°C | - | [Data not available] |

Table 2: Thermogravimetric Analysis Data for Ranitidine HCl Polymorph Form II

| Parameter | Temperature (°C) | Weight Loss (%) |

| Onset of Decomposition | [Data not available] | - |

| Step 1 Decomposition | [Data not available] | [Data not available] |

| Step 2 Decomposition | [Data not available] | [Data not available] |

| Final Residue at 800°C | - | [Data not available] |

Note: The lack of specific TGA data in published literature highlights a research gap that warrants further investigation to fully characterize the thermal properties of Ranitidine HCl polymorphs.

Experimental Protocol for Thermogravimetric Analysis

The following is a generalized experimental protocol for the thermogravimetric analysis of Ranitidine HCl polymorphs. This protocol should be adapted and optimized based on the specific instrumentation and objectives of the study.

3.1. Instrumentation

A calibrated thermogravimetric analyzer, preferably coupled with a differential scanning calorimeter (TGA-DSC), should be used.

3.2. Sample Preparation

-

Ensure the polymorphic form of the Ranitidine HCl sample (Form I or Form II) has been confirmed by an orthogonal technique such as X-ray powder diffraction (XRPD) or Raman spectroscopy.[2]

-

Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Ensure a consistent and light packing of the sample in the pan.

3.3. TGA Method Parameters

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 800°C |

| Heating Rate | 10°C/min |

| Purge Gas | Nitrogen (or other inert gas) |

| Flow Rate | 20-50 mL/min |

3.4. Data Analysis

-

Record the weight loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Identify and quantify the individual weight loss steps, noting the temperature range for each step.

-

Calculate the percentage of residual mass at the end of the experiment.

-

If using TGA-DSC, correlate the weight loss events with any endothermic or exothermic transitions observed in the DSC curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of Ranitidine HCl polymorphs.

Caption: Workflow for TGA of Ranitidine HCl Polymorphs.

Conclusion

Thermogravimetric analysis is an essential technique for characterizing the thermal stability of Ranitidine HCl polymorphs. While this guide provides a framework for conducting and interpreting TGA experiments, it also highlights the need for further research to generate comprehensive and publicly available quantitative data for both Form I and Form II. Such data will be invaluable for pharmaceutical scientists in the formulation, processing, and quality control of Ranitidine HCl drug products.

References

An In-Depth Technical Guide to the Chemical Stability and Potential Incompatibilities of Ranitidine HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Ranitidine (B14927) Hydrochloride (HCl), a histamine (B1213489) H2-receptor antagonist. It delves into the degradation pathways, kinetics, and the influence of various environmental factors. Furthermore, this guide outlines potential incompatibilities with excipients and other drugs, supported by quantitative data and detailed experimental methodologies.

Chemical Stability of Ranitidine HCl

Ranitidine HCl is known to be sensitive to several factors that can compromise its chemical integrity. The stability of both the drug substance and its formulated products is a critical consideration in pharmaceutical development and storage.

Influence of Environmental Factors

The stability of Ranitidine HCl is significantly affected by temperature, pH, light, and humidity.

-

pH: Ranitidine HCl demonstrates pH-dependent stability. It is unstable in lower pH (acidic) buffer solutions, with the degradation rate increasing as the pH decreases.[1] Conversely, it is also susceptible to degradation under strongly alkaline conditions.[2] The optimal pH range for the stability of aqueous solutions of Ranitidine HCl is generally between 6.5 and 7.5.[3]

-

Temperature: Elevated temperatures accelerate the degradation of Ranitidine HCl. This thermal degradation is a significant factor in the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[4] Studies have shown a temperature-dependent increase in NDMA formation during the storage of ranitidine tablets and reagent powders.

-

Humidity: Moisture is a critical factor in the solid-state stability of Ranitidine HCl. The drug is hygroscopic and its degradation is promoted by exposure to humid conditions.[5] The critical relative humidity (CRH) for Ranitidine HCl powder is approximately 67% RH.[1] Above this level, the powder readily adsorbs water, which can lead to increased degradation. The presence of hygroscopic excipients can further exacerbate moisture-related degradation.

-

Light: Ranitidine HCl is sensitive to light.[6] Photodegradation can occur upon exposure to UV radiation, leading to the formation of various degradation products.[6] This necessitates the use of light-resistant packaging for both the drug substance and its formulations.

Degradation Pathways

Ranitidine HCl can degrade through several pathways, including hydrolysis, oxidation, and photodegradation. A significant degradation pathway that has garnered considerable attention is the formation of N-nitrosodimethylamine (NDMA).

-

Hydrolysis: Hydrolytic degradation of Ranitidine HCl is pH-dependent. Under strongly acidic or alkaline conditions, different hydrolytic pathways are operative.[2]

-

Oxidation: The molecule is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen) and certain oxidizing agents.

-

NDMA Formation: The formation of NDMA in ranitidine products is a major concern. It is believed to be associated with the intrinsic structural features of the ranitidine molecule. The degradation of ranitidine itself can lead to the formation of dimethylamine (B145610) and a nitrite (B80452) source, which can then react to form NDMA, especially at elevated temperatures.

Below is a diagram illustrating the major degradation pathways of Ranitidine HCl.

Caption: Major degradation pathways of Ranitidine HCl.

Potential Incompatibilities

The stability of Ranitidine HCl can also be compromised by its interaction with other substances, including pharmaceutical excipients and other active pharmaceutical ingredients (APIs).

Excipient Incompatibilities

Compatibility studies have revealed that Ranitidine HCl can interact with several common pharmaceutical excipients, potentially leading to degradation.

-

Hygroscopic Excipients: Due to its moisture sensitivity, Ranitidine HCl is incompatible with hygroscopic excipients that can increase the water content in a formulation, thereby accelerating degradation.

-

Specific Excipients: Studies have shown apparent incompatibilities of Ranitidine HCl with butylated hydroxyanisole (BHA), polyvinyl pyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), microcrystalline cellulose (B213188) (MCC), and magnesium stearate, especially under accelerated storage conditions.[1]

Drug-Drug Incompatibilities

Ranitidine HCl can interact with other drugs, which may affect their metabolism or excretion. While a comprehensive list is extensive, some notable interactions include:

-

Drugs whose absorption is pH-dependent.

-

Drugs metabolized by the cytochrome P450 system.

-

Specific drugs where co-administration may lead to altered serum concentrations.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of Ranitidine HCl under various conditions, compiled from multiple studies.

Table 1: Stability of Ranitidine HCl in Injectable Solutions

| Concentration | Vehicle | Storage Condition | Duration | Remaining Ranitidine HCl (%) | Reference |

| 25 mg/mL | - (in glass vials) | 5°C, Protected from light | 6 months | > 98.6% | [2][7] |

| 25 mg/mL | - (in glass vials) | 25°C, Protected from light | 6 months | > 99.3% | [2][7] |

| 25 mg/mL | - (in glass vials) | 25°C, Exposed to light | 6 months | > 98.6% | [2][7] |

| 5 mg/mL | Normal Saline (in PP syringes) | 5°C, Protected from light | 91 days | > 93.5% | [2][7] |

| 5 mg/mL | Normal Saline (in PP syringes) | 25°C, Exposed to light | 91 days | > 96.3% | [2][7] |

| 5 mg/mL | Normal Saline (in PP syringes) | 25°C, Protected from light | 91 days | > 97.0% | [2][7] |

| 0.5, 1.0, 2.0 mg/mL | 0.9% NaCl, 5% Dextrose, 10% Dextrose | 23°C | 7 days | ≥ 90% | [8] |

| 0.5, 1.0, 2.0 mg/mL | 0.9% NaCl, 5% Dextrose, 10% Dextrose | 4°C | 30 days | ≥ 90% | [8] |

Table 2: Stability of Ranitidine HCl in Oral Syrup

| Concentration | Packaging | Storage Condition | Duration | Remaining Ranitidine HCl (%) | Reference |

| 15 mg/mL | Amber PP syringes | 25°C | 12 months | > 98.8% | [2][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the stability of Ranitidine HCl.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical protocol, in line with ICH guidelines, involves subjecting the drug substance or product to various stress conditions.[7][9][10][11]

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).[12]

-

Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[12]

-

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

-

Thermal Degradation: The solid drug substance or product is heated in a dry air oven (e.g., at 60°C) for an extended period (e.g., 10 days).

-

Photodegradation: The drug is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[7]

Stability-Indicating HPLC Method

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying Ranitidine HCl and its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Ranitidine HCl

| Parameter | Condition |

| Column | C18 (e.g., 100 x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient mixture of Solvent A and Solvent B: - Solvent A: 0.05 M potassium dihydrogen orthophosphate buffer, pH 6.5 - Solvent B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Reference | [10] |

The following diagram illustrates a typical workflow for the development and validation of a stability-indicating analytical method.

Caption: A typical workflow for developing a stability-indicating assay.

Conclusion

The chemical stability of Ranitidine HCl is a multifaceted issue influenced by intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of its degradation pathways, particularly the formation of NDMA, and its potential incompatibilities with excipients and other drugs is paramount for the development of safe, effective, and stable pharmaceutical products. The implementation of robust, validated stability-indicating analytical methods is crucial for monitoring the quality and ensuring the safety of Ranitidine HCl-containing formulations throughout their shelf life. This guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry to navigate the complexities of Ranitidine HCl's chemical behavior.

References

- 1. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Stability of ranitidine in intravenous admixtures stored frozen, refrigerated, and at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. biopharminternational.com [biopharminternational.com]

- 11. ijcrt.org [ijcrt.org]

- 12. database.ich.org [database.ich.org]

Methodological & Application

Application Note: Quantification of Ranitidine HCl in Tablets by HPLC-UV

Introduction

Ranitidine hydrochloride is a histamine (B1213489) H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Ranitidine HCl in pharmaceutical tablet formulations. The described method is simple, specific, and adheres to the guidelines of the International Conference on Harmonisation (ICH).

Chromatographic Conditions

A reliable isocratic reverse-phase HPLC method has been developed for this analysis. The optimized chromatographic conditions are summarized in the table below.

| Parameter | Specification |

| Instrument | HPLC system with UV Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727): 0.1 M Orthophosphoric Acid (pH 3.0) (65:35 v/v)[2][3][4] |

| Flow Rate | 1.0 mL/min[2][3][4][5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or 30°C[2] |

| UV Detection Wavelength | 228 nm or 280 nm[2][3][4][6] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Prepare a 0.1 M solution of orthophosphoric acid in HPLC grade water.

-

Adjust the pH of the orthophosphoric acid solution to 3.0 using a suitable pH meter.

-

Mix methanol and the pH-adjusted orthophosphoric acid solution in a 65:35 volume/volume ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 10-15 minutes prior to use.[6]

Preparation of Standard Stock Solution

-

Accurately weigh approximately 100 mg of Ranitidine HCl working standard and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

From this stock solution, prepare a working standard solution of a desired concentration (e.g., 100 µg/mL) by diluting with the mobile phase.[5]

Preparation of Sample Solution

-

Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.

-

Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of Ranitidine HCl and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).[2]

Method Validation Summary

The analytical method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, and specificity.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are presented below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[5][7] |

| Theoretical Plates | > 2000[5] |

| % RSD of Peak Areas | ≤ 2.0% |

| % RSD of Retention Times | ≤ 1.0% |

Linearity

The linearity of the method was established by constructing a calibration curve over a concentration range of 80% to 120% of the target concentration. The correlation coefficient (R²) should be greater than 0.999.[2][3][4]

| Concentration Range | Correlation Coefficient (R²) |

| 80 - 120 µg/mL | > 0.999 |

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The percentage recovery should be within 98-102%.

| Spiked Level | Mean Recovery (%) | % RSD |

| 80% | 99.5 - 101.5 | < 2.0 |

| 100% | 99.0 - 101.0 | < 2.0 |

| 120% | 98.5 - 102.0 | < 2.0 |

Precision

The precision of the method was evaluated by performing intra-day and inter-day variations. The relative standard deviation (% RSD) for both should be less than 2.0%.[8]

| Precision Type | % RSD |

| Intra-day | < 2.0% |

| Inter-day | < 2.0% |

Visualizations

Caption: Experimental workflow for Ranitidine HCl quantification.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. ijrpc.com [ijrpc.com]

- 7. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

Application Note: High-Throughput Analysis of Ranitidine HCl in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine (B14927) is a histamine (B1213489) H2-receptor antagonist that inhibits gastric acid secretion.[1] It has been widely used for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[2] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The oral bioavailability of ranitidine is approximately 50%, with peak plasma concentrations occurring 1 to 3 hours after administration.[3][4] The drug has an elimination half-life of about 2 to 3 hours.[1][5] This application note details a robust and sensitive LC-MS/MS method for the quantitative determination of ranitidine in human plasma.

Materials and Methods

This protocol synthesizes common methodologies for the analysis of ranitidine in human plasma.

Materials and Reagents

-

Ranitidine Hydrochloride (Reference Standard)

-

Propranolol or Codeine (Internal Standard)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile (B52724)

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (blank)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or Protein Precipitation Plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-